CI-1015 Oral Bioavailability: 10-Fold Improvement Over CI-988 in Rat Pharmacokinetic Studies
CI-1015 demonstrates approximately 10-fold higher oral bioavailability compared to the first-generation peptoid CI-988 when administered to rats in a hydroxypropyl-β-cyclodextrin (HPβCD) formulation, despite having lower aqueous solubility [1]. This PK enhancement addresses the critical failure mode of CI-988, which exhibited poor oral absorption (<1% bioavailability) that precluded effective oral dosing in preclinical anxiety models and ultimately led to its discontinuation as a clinical candidate [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Improved nearly 10-fold relative to CI-988 |
| Comparator Or Baseline | CI-988 (oral bioavailability <1% in rats, absolute value not explicitly reported in the primary source) |
| Quantified Difference | ~10-fold improvement |
| Conditions | Rat pharmacokinetic study; dosed in HPβCD formulation |
Why This Matters
Researchers requiring orally bioavailable CCK-B antagonism for in vivo behavioral or disease model studies cannot achieve meaningful systemic exposure with CI-988, whereas CI-1015 provides a viable oral dosing option.
- [1] Trivedi BK, Padia JK, Holmes A, Rose S, Wright DS, Hinton JP, Pritchard MC, Eden JM, Kneen C, Webdale L. Second generation 'peptoid' CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile. J Med Chem. 1998;41(1):38-45. View Source
